molecular formula C9H14O4 B13851338 2-(Oxiran-2-ylmethoxy)ethyl methacrylate

2-(Oxiran-2-ylmethoxy)ethyl methacrylate

Cat. No.: B13851338
M. Wt: 186.20 g/mol
InChI Key: QWDCNUDLDABORJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Oxiran-2-ylmethoxy)ethyl methacrylate is a chemical compound with the molecular formula C9H14O4. It is known for its unique structure, which includes an oxirane (epoxide) ring and a methacrylate group. This compound is used in various industrial and scientific applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Oxiran-2-ylmethoxy)ethyl methacrylate can be synthesized through the reaction of glycidol with methacrylic acid or its derivatives. The reaction typically involves the use of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to maintain consistent quality and efficiency. The use of advanced reactors and purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(Oxiran-2-ylmethoxy)ethyl methacrylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Oxiran-2-ylmethoxy)ethyl methacrylate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-(Oxiran-2-ylmethoxy)ethyl methacrylate involves the reactivity of its functional groups. The epoxide ring is highly reactive and can undergo ring-opening reactions with various nucleophiles, leading to the formation of new bonds and functional groups. The methacrylate group can participate in polymerization reactions, forming long polymer chains with desired properties .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Epoxypropyl Methacrylate
  • 2-Methyl-2-propenoic acid oxiranylmethyl ester
  • 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester
  • 2-[(Methacryloyloxy)methyl]oxirane

Uniqueness

2-(Oxiran-2-ylmethoxy)ethyl methacrylate is unique due to its combination of an epoxide ring and a methacrylate group. This dual functionality allows it to participate in a wide range of chemical reactions, making it highly versatile for various applications. Its ability to form both polymers and functionalized molecules sets it apart from other similar compounds .

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

2-(oxiran-2-ylmethoxy)ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C9H14O4/c1-7(2)9(10)12-4-3-11-5-8-6-13-8/h8H,1,3-6H2,2H3

InChI Key

QWDCNUDLDABORJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCOCC1CO1

Origin of Product

United States

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